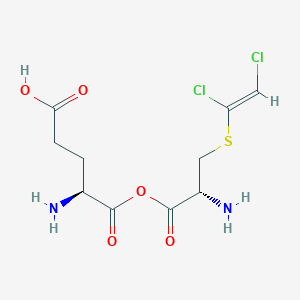
Glutamyl-S-(1,2-dichlorovinyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamyl-S-(1,2-dichlorovinyl)cysteine (DCVC) is a toxic metabolite of the industrial chemical trichloroethylene (TCE). DCVC has been shown to have harmful effects on human health, including liver and kidney damage, as well as an increased risk of cancer. Despite its toxicity, DCVC has been widely studied in scientific research, particularly in the areas of toxicology and biochemistry.
Mechanism of Action
Glutamyl-S-(1,2-dichlorovinyl)cysteine exerts its toxic effects by binding to proteins in the liver and kidney, leading to oxidative stress and cell damage. It has been shown to inhibit the activity of GST enzymes, which are responsible for the detoxification of a wide range of xenobiotics in the body.
Biochemical and Physiological Effects:
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been shown to have a range of biochemical and physiological effects on the body. It has been shown to cause liver and kidney damage, as well as an increased risk of cancer. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been shown to induce oxidative stress and inflammation, which can lead to cell damage and dysfunction.
Advantages and Limitations for Lab Experiments
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been widely used as a tool in scientific research, particularly in the areas of toxicology and biochemistry. Its ability to inhibit GST enzymes has made it a useful tool for studying the role of these enzymes in detoxification pathways. However, its toxicity limits its use in certain experimental models, particularly in vivo studies.
Future Directions
There are several future directions for research on Glutamyl-S-(1,2-dichlorovinyl)cysteine. One area of interest is the development of new therapies to mitigate the toxic effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine on the body. Another area of interest is the development of new tools and techniques to study the mechanism of action of GST enzymes and their role in detoxification pathways. Finally, further research is needed to better understand the long-term effects of Glutamyl-S-(1,2-dichlorovinyl)cysteine exposure on human health.
Synthesis Methods
Glutamyl-S-(1,2-dichlorovinyl)cysteine is synthesized through the metabolism of TCE in the liver. TCE is converted to chloral hydrate, which is then metabolized to Glutamyl-S-(1,2-dichlorovinyl)cysteine. The formation of Glutamyl-S-(1,2-dichlorovinyl)cysteine is dependent on the activity of the enzyme glutathione S-transferase (GST), which catalyzes the conjugation of glutathione with Glutamyl-S-(1,2-dichlorovinyl)cysteine.
Scientific Research Applications
Glutamyl-S-(1,2-dichlorovinyl)cysteine has been extensively studied in scientific research, particularly in the areas of toxicology and biochemistry. Its toxicity has been studied in animal models, as well as in vitro studies using cell lines. Glutamyl-S-(1,2-dichlorovinyl)cysteine has also been used as a tool to study the mechanism of action of GST enzymes and their role in detoxification pathways.
properties
CAS RN |
142678-05-5 |
|---|---|
Product Name |
Glutamyl-S-(1,2-dichlorovinyl)cysteine |
Molecular Formula |
C10H14Cl2N2O5S |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
(4S)-4-amino-5-[(2R)-2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoyl]oxy-5-oxopentanoic acid |
InChI |
InChI=1S/C10H14Cl2N2O5S/c11-3-7(12)20-4-6(14)10(18)19-9(17)5(13)1-2-8(15)16/h3,5-6H,1-2,4,13-14H2,(H,15,16)/b7-3+/t5-,6-/m0/s1 |
InChI Key |
MNMCREGVBDLIDT-ZKNKFSEWSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)OC(=O)[C@H](CS/C(=C/Cl)/Cl)N)N |
SMILES |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)OC(=O)C(CSC(=CCl)Cl)N)N |
synonyms |
glutamyl-S-(1,2-dichlorovinyl)cysteine L-gamma-Glu-L-DCVC L-gamma-glutamyl-S-(1,2-dichlorovinyl)-L-cysteine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

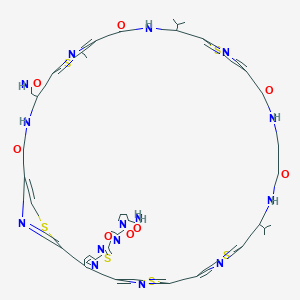
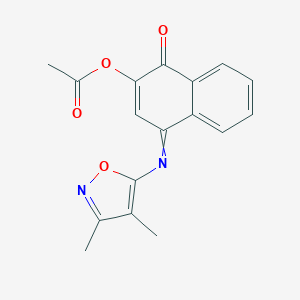
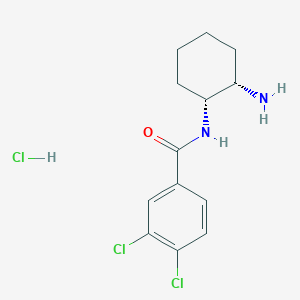
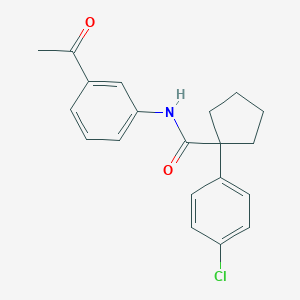
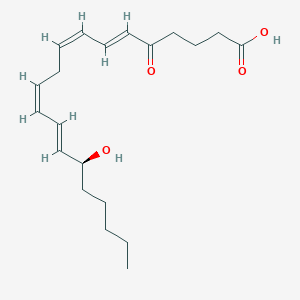
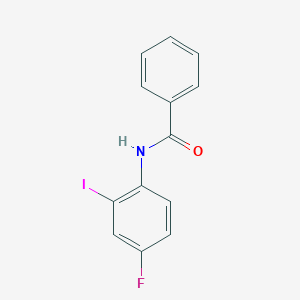
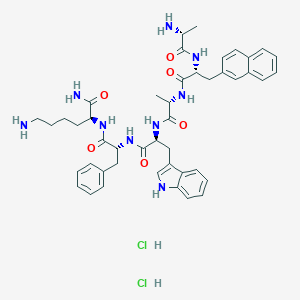

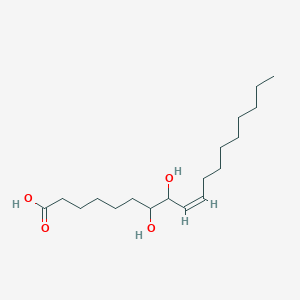
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B234698.png)
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)